Cas no 2137095-87-3 ((1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde)
(1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- (1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde
- 2137095-87-3
- EN300-1129399
-
- Inchi: 1S/C12H13FO/c1-9-2-4-10(5-3-9)12(8-14)6-11(13)7-12/h2-5,8,11H,6-7H2,1H3
- InChI Key: SAJLQEXHMABCSI-UHFFFAOYSA-N
- SMILES: FC1CC(C=O)(C2C=CC(C)=CC=2)C1
Computed Properties
- Exact Mass: 192.095043196g/mol
- Monoisotopic Mass: 192.095043196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1Ų
(1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1129399-1.0g |
(1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde |
2137095-87-3 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1129399-0.05g |
(1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde |
2137095-87-3 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
| Enamine | EN300-1129399-0.1g |
(1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde |
2137095-87-3 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
| Enamine | EN300-1129399-0.25g |
(1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde |
2137095-87-3 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
| Enamine | EN300-1129399-0.5g |
(1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde |
2137095-87-3 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1129399-1g |
(1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde |
2137095-87-3 | 95% | 1g |
$728.0 | 2023-10-26 | |
| Enamine | EN300-1129399-2.5g |
(1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde |
2137095-87-3 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
| Enamine | EN300-1129399-5g |
(1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde |
2137095-87-3 | 95% | 5g |
$2110.0 | 2023-10-26 | |
| Enamine | EN300-1129399-10g |
(1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde |
2137095-87-3 | 95% | 10g |
$3131.0 | 2023-10-26 |
(1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde
Recent Advances in the Study of (1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde (CAS: 2137095-87-3)
The compound (1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde (CAS: 2137095-87-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the importance of fluorinated cyclobutane derivatives in medicinal chemistry, owing to their ability to enhance metabolic stability and bioavailability. The specific compound (1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde has been identified as a promising scaffold for the development of novel small-molecule inhibitors targeting various disease pathways. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in modulating protein-protein interactions involved in inflammatory responses, suggesting potential applications in treating autoimmune diseases.
In terms of synthesis, researchers have developed a highly efficient and enantioselective route to produce (1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde. The process involves a key fluorination step using a chiral catalyst, which ensures high yield and purity. This advancement is particularly significant for scaling up production for preclinical and clinical studies. Additionally, the compound's stability under physiological conditions has been confirmed through in vitro assays, further supporting its potential as a drug candidate.
Biological evaluations have revealed that (1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde exhibits potent inhibitory activity against specific enzymes involved in cancer progression. For instance, a recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its ability to selectively inhibit histone deacetylases (HDACs), a class of enzymes implicated in various cancers. The compound's selectivity profile and low cytotoxicity make it a promising lead for further optimization.
Looking ahead, ongoing research is exploring the broader applications of this compound, including its potential use in neurodegenerative diseases and infectious diseases. Preliminary data from cell-based assays indicate its ability to cross the blood-brain barrier, a critical feature for central nervous system-targeted therapies. Furthermore, collaborations between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, (1r,3r)-3-fluoro-1-(4-methylphenyl)cyclobutane-1-carbaldehyde (CAS: 2137095-87-3) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its unique structural features, coupled with demonstrated biological activities, position it as a valuable candidate for further investigation. Future studies will likely focus on optimizing its pharmacokinetic properties and exploring its therapeutic potential in diverse disease models.
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